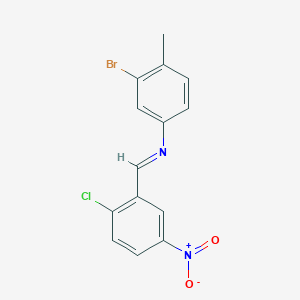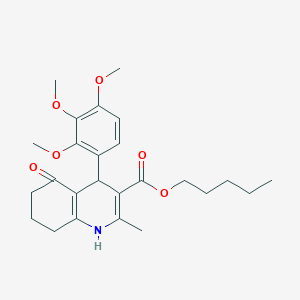
pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PTMQ and is synthesized using a specific method that involves the reaction of 2-methyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylic acid with pentyl chloroformate.
Mécanisme D'action
The exact mechanism of action of PTMQ is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. PTMQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
PTMQ has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. Studies have also demonstrated its ability to modulate the immune response and regulate the expression of genes involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PTMQ is its ease of synthesis and purification, which makes it a valuable tool for laboratory experiments. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on PTMQ, including:
1. Further investigation of its antitumor activity and mechanism of action, with the aim of developing new cancer therapies.
2. Development of new fluorescent probes based on PTMQ for detecting metal ions in biological systems.
3. Optimization of the synthesis method to improve the yield and purity of PTMQ.
4. Investigation of the potential use of PTMQ as a scaffold for the synthesis of new compounds with biological activity.
In conclusion, PTMQ is a promising compound with a range of potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential in drug discovery, materials science, and other areas of research.
Méthodes De Synthèse
The synthesis of PTMQ involves the reaction of 2-methyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylic acid with pentyl chloroformate. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified using column chromatography. This method has been optimized to obtain a high yield of PTMQ with good purity.
Applications De Recherche Scientifique
PTMQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, PTMQ has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. PTMQ has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
Numéro CAS |
5476-20-0 |
|---|---|
Nom du produit |
pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Formule moléculaire |
C25H33NO6 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H33NO6/c1-6-7-8-14-32-25(28)20-15(2)26-17-10-9-11-18(27)22(17)21(20)16-12-13-19(29-3)24(31-5)23(16)30-4/h12-13,21,26H,6-11,14H2,1-5H3 |
Clé InChI |
QQVYUFCEZKUJJJ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=C(C(=C(C=C3)OC)OC)OC)C(=O)CCC2)C |
SMILES canonique |
CCCCCOC(=O)C1=C(NC2=C(C1C3=C(C(=C(C=C3)OC)OC)OC)C(=O)CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



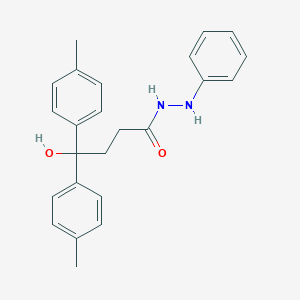

![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
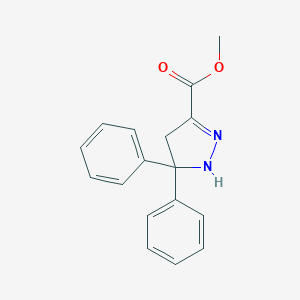
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
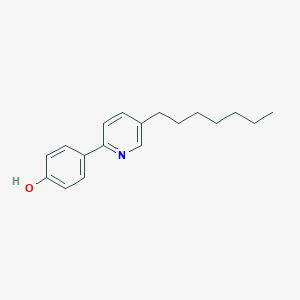


![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
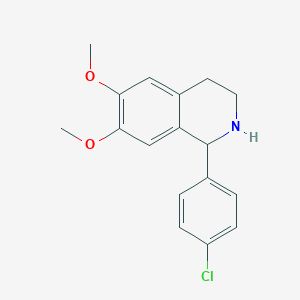
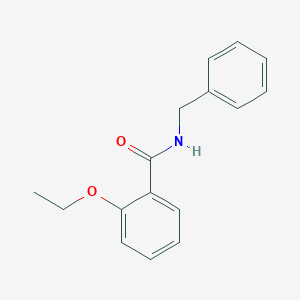
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
